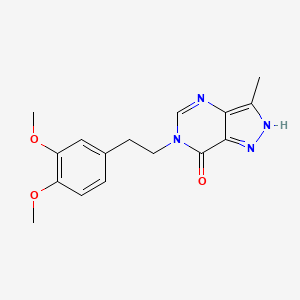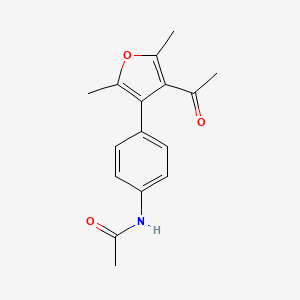
N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide is a chemical compound with the molecular formula C16H17NO3 It is a heterocyclic compound that contains a furan ring substituted with acetyl and dimethyl groups, attached to a phenyl ring which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation and Methylation: The furan ring is then acetylated and methylated using reagents such as acetic anhydride and methyl iodide in the presence of a base like pyridine.
Coupling with Phenyl Ring: The substituted furan ring is coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boronic acids.
Formation of Acetamide Group: Finally, the phenyl ring is functionalized with an acetamide group through an amidation reaction using acetic anhydride and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide: Unique due to the presence of both acetyl and dimethyl groups on the furan ring.
N-(4-(4-Methyl-2,5-dimethylfuran-3-yl)phenyl)acetamide: Similar structure but with a methyl group instead of an acetyl group.
N-(4-(4-Acetyl-2,5-dimethylthiophene-3-yl)phenyl)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
88484-89-3 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-[4-(4-acetyl-2,5-dimethylfuran-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c1-9(18)15-10(2)20-11(3)16(15)13-5-7-14(8-6-13)17-12(4)19/h5-8H,1-4H3,(H,17,19) |
Clave InChI |
HQTFXQRQMRYUTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
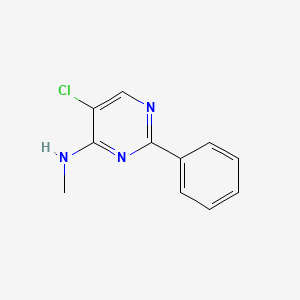
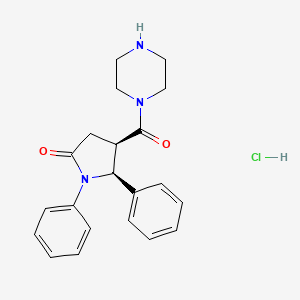

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
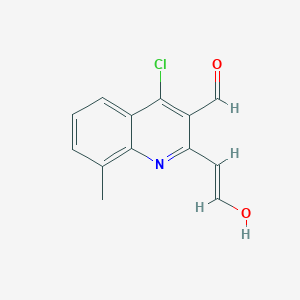

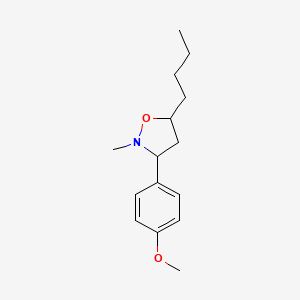
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)

![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
